
Application Notes: Western Blot Analysis of p-
MET Expression After Foretinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Foretinib

Cat. No.: B7856092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Foretinib (GSK1363089) is an orally available, multi-kinase inhibitor that potently targets

several receptor tyrosine kinases (RTKs), including the Mesenchymal-Epithelial Transition

factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] The c-

MET signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), plays a

crucial role in cell proliferation, motility, invasion, and angiogenesis.[3][4] Dysregulation and

overactivation of the c-MET pathway are implicated in the progression and metastasis of

various cancers, making it a key target for therapeutic intervention.[1][3][5]

Foretinib functions as an ATP-competitive inhibitor, binding to the kinase domain of c-MET and

preventing its autophosphorylation.[6][7] This inhibition blocks the activation of downstream

signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways.[1][4] Western blotting is

a fundamental and widely used immunoassay to verify the mechanism of action of kinase

inhibitors like Foretinib. Specifically, it allows for the sensitive detection and quantification of

the phosphorylated, active form of MET (p-MET) relative to the total MET protein, providing a

direct measure of the drug's target engagement and inhibitory efficacy in cancer cell lines and

tumor tissues.[5][8]

These application notes provide a comprehensive protocol for assessing the dose-dependent

effect of Foretinib on c-MET phosphorylation using quantitative Western blot analysis.
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c-MET Signaling Pathway and Foretinib Inhibition
The diagram below illustrates the HGF/c-MET signaling cascade and the inhibitory action of

Foretinib. Upon HGF binding, c-MET dimerizes and autophosphorylates on key tyrosine

residues, creating docking sites for downstream signaling molecules that activate pathways like

PI3K/AKT and RAS/ERK, promoting cell growth and survival. Foretinib blocks this initial

phosphorylation event.
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Caption: HGF/c-MET signaling pathway and its inhibition by Foretinib.
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Quantitative Data Summary
The following table presents representative quantitative data from a Western blot experiment

analyzing the effect of a 48-hour Foretinib treatment on p-MET levels in a MET-amplified

gastric cancer cell line (e.g., MKN-45).[4][8] Data is presented as the ratio of phosphorylated

MET (p-MET) to total MET, normalized to the vehicle control. This ratiometric analysis is crucial

for accurate quantification, as it controls for variations in protein loading.[9][10]

Treatment
Group

Foretinib
Conc. (nM)

p-MET
Intensity
(Arbitrary
Units)

Total MET
Intensity
(Arbitrary
Units)

p-MET /
Total MET
Ratio

Normalized
p-MET/Total
MET Ratio
(% of
Control)

Vehicle

Control
0 15,230 15,500 0.983 100%

Foretinib 10 9,150 15,350 0.596 60.6%

Foretinib 30 4,280 15,600 0.274 27.9%

Foretinib 100 1,450 15,420 0.094 9.6%

Note: These are example data based on published results showing a significant, dose-

dependent decrease in the p-MET/total MET ratio following Foretinib treatment.[5][11][12]

Detailed Protocol: Western Blot for p-MET
This protocol is optimized for the detection of phosphorylated proteins and requires careful

handling to preserve phosphorylation states.

Part 1: Cell Culture and Lysate Preparation
Cell Seeding: Plate cells (e.g., MKN-45, SNU620, or other MET-driven cancer cells) in 6-well

plates and allow them to adhere and reach 70-80% confluency.

Foretinib Treatment: Treat cells with increasing concentrations of Foretinib (e.g., 0, 10, 30,

100 nM) for the desired time period (e.g., 24-48 hours). Include a vehicle-only control (e.g.,

DMSO).
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Cell Lysis:

Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline

(PBS).

Add 100-150 µL of ice-cold RIPA lysis buffer per well. The buffer must be supplemented

with a protease inhibitor cocktail and a phosphatase inhibitor cocktail just before use to

prevent dephosphorylation of p-MET.[13]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein

concentration using a BCA or Bradford protein assay.

Part 2: SDS-PAGE and Protein Transfer
Sample Preparation: Dilute protein lysates to the same concentration (e.g., 1-2 µg/µL) with

lysis buffer. Add 4x Laemmli sample buffer and heat samples at 95°C for 5 minutes.

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride

(PVDF) membrane. PVDF is recommended for its durability, especially if stripping and re-

probing is required.[14] Perform the transfer according to the manufacturer's protocol for

your transfer system (wet or semi-dry).

Part 3: Immunodetection
Blocking:

After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1%

Tween-20 (TBST).
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Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin

(BSA) in TBST.[15] Note: Avoid using non-fat dry milk as a blocking agent, as its

phosphoprotein (casein) content can lead to high background when using phospho-

specific antibodies.[13][14]

Primary Antibody Incubation:

Dilute the primary antibody against phospho-MET (e.g., anti-p-Met Tyr1234/1235) in 5%

BSA/TBST according to the manufacturer's recommended dilution.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST at room

temperature.

Secondary Antibody Incubation:

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g.,

anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection:

Prepare the Enhanced Chemiluminescence (ECL) substrate according to the

manufacturer's instructions.

Incubate the membrane with the ECL substrate for 1-5 minutes.

Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time

to ensure bands are within the linear range and not saturated.[16]

Part 4: Stripping and Re-probing for Total MET
Stripping (Optional but Recommended): To normalize the p-MET signal, re-probe the same

membrane for total MET protein.

Wash the membrane in TBST.
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Incubate in a mild stripping buffer for 15-30 minutes at room temperature.

Wash thoroughly with TBST to remove residual stripping buffer.

Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.

Re-probing: Incubate the membrane with the primary antibody for total MET overnight at

4°C. Repeat the washing, secondary antibody, and detection steps as described above.

Experimental Workflow Diagram
This diagram provides a visual overview of the key steps in the Western blot protocol for p-MET

analysis.
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Caption: Step-by-step workflow for Western blot analysis of p-MET.
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Data Analysis and Quantification Workflow
Accurate quantification requires normalization of the phospho-protein signal to the total protein

signal. This corrects for any variations in the amount of protein loaded into each lane.[17][18]

Chemiluminescent Images

Blot Image for p-MET

Blot Image for Total MET

Measure Raw Band Intensity
(Densitometry) for each lane

Calculate Ratio for each lane:
Signal (p-MET) / Signal (Total MET)

Normalize Ratios:
Divide each treatment ratio by the

control ratio

Final Result:
Fold Change or % Inhibition

of MET Phosphorylation

Click to download full resolution via product page

Caption: Logical workflow for quantitative Western blot data analysis.
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[https://www.benchchem.com/product/b7856092#western-blot-analysis-of-p-met-expression-
after-foretinib-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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